1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
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Description
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including compounds with dimethoxyphenyl and fluorophenyl groups, has been extensively studied due to their relevance in medicinal chemistry. For example, multicomponent syntheses of quinazolines involve reactions between diketones (e.g., 1,3-cyclohexanedione or dimedone), urea or thiourea, and various substituted benzaldehydes, leading to a variety of quinazoline compounds with potential biological activities (Tonkikh, Strakovs, & Petrova, 2004). These synthetic routes offer a versatile framework for designing new compounds with tailored properties for specific research applications.
Biological Activities
Quinazoline derivatives demonstrate a range of biological activities, including DNA-binding properties and potential therapeutic applications. For instance, N-alkylanilinoquinazoline derivatives have been evaluated for their cytotoxic activities and potential as DNA intercalating agents, with specific compounds showing significant interactions with DNA through an intercalative binding process (Garofalo et al., 2010). Such findings highlight the potential of quinazoline derivatives as candidates for developing novel anticancer therapies.
Antimicrobial and Antifungal Activities
Synthesis of quinazoline derivatives also explores their antimicrobial and antifungal potentials. Novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, for example, have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011). These activities suggest the utility of quinazoline derivatives in developing new antimicrobial agents.
Antioxidant and Anticholinesterase Activities
Furthermore, quinazoline derivatives with aryl urea/thiourea groups have been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important targets in Alzheimer's disease treatment. Compounds exhibiting inhibitory activity towards these enzymes, alongside significant antioxidant activities, indicate the potential for quinazoline derivatives in treating neurodegenerative diseases (Kurt et al., 2015).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4/c1-14-26-20-10-6-16(12-19(20)23(30)29(14)17-7-4-15(25)5-8-17)27-24(31)28-21-11-9-18(32-2)13-22(21)33-3/h4-13H,1-3H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCHUGUKGJXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.